molecular formula C11H16BF4N3 B1666725 4-(Diethylamino)-2-methylbenzenediazonium tetrafluoroborate CAS No. 6098-53-9

4-(Diethylamino)-2-methylbenzenediazonium tetrafluoroborate

Cat. No. B1666725
CAS RN: 6098-53-9
M. Wt: 277.07 g/mol
InChI Key: NKGQJOPVOVQZOK-UHFFFAOYSA-N
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Description

AI 3-50865 is a biochemical.

Scientific Research Applications

Reactions with β-Enaminoamides

Research has shown that the reaction of substituted β-enaminoamides with similar compounds, such as 4-methylbenzenediazonium tetraphenylborate, results in the formation of heterocyclic compounds of boron. These compounds include oxazaborines, diazaborinones, and triazaborines. The proportions of these products vary based on reaction conditions like the presence of a base such as sodium acetate (Svobodová, Bárta, Šimůnek, Bertolasi, & Macháček, 2009).

Electrochemical Monitoring

The spontaneous decomposition of similar compounds, like 4-methylbenzenediazonium tetrafluoroborate, and its effects on electrochemical processes, have been studied. Techniques like Differential Pulse Polarography (DPP) demonstrate sensitivity in detecting arenediazonium ions and derivatized azo dyes (Pazo-Llorente, Bravo-Díaz, & González-Romero, 2001).

Assembling on Silicon Substrates

Molecular layers formed from compounds such as 4-trifluoromethylbenzenediazonium tetrafluoroborate and 4-Methylbenzenediazonium tetrafluoroborate have been assembled on silicon substrates. Studies using UHV STM and XPS revealed significant insights into the interaction of these molecules with silicon surfaces (Pandey, Zemlyanov, Bevan, Reifenberger, Dirk, Howell, & Wheeler, 2007).

Synthesis of Boron Compounds

The reaction of polarized ethylenes, such as β-enaminoamides, with similar compounds like 4-methylbenzenediazonium tetraphenylborates, is used to prepare a family of oxazaborines, diazaborinones, triazaborines, and triazaborinones. These compounds have been characterized using various spectroscopic techniques, and their structures were confirmed (Svobodová, Svoboda, Li, Bertolasi, Socha, Sedlák, & Marek, 2022).

Azo Coupling Reactions

The azo coupling reaction of compounds like p-methoxybenzenediazonium tetrafluoroborate with other compounds, including N,N-dimethylaniline, has been investigated. The phase-transfer-catalyzed reactions in two-phase systems show significant acceleration in rate (Hashida, Kubota, & Sekiguchi, 1988).

properties

CAS RN

6098-53-9

Product Name

4-(Diethylamino)-2-methylbenzenediazonium tetrafluoroborate

Molecular Formula

C11H16BF4N3

Molecular Weight

277.07 g/mol

IUPAC Name

4-(diethylamino)-2-methylbenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C11H16N3.BF4/c1-4-14(5-2)10-6-7-11(13-12)9(3)8-10;2-1(3,4)5/h6-8H,4-5H2,1-3H3;/q+1;-1

InChI Key

NKGQJOPVOVQZOK-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CCN(CC)C1=CC(=C(C=C1)[N+]#N)C

Canonical SMILES

[B-](F)(F)(F)F.CCN(CC)C1=CC(=C(C=C1)[N+]#N)C

Appearance

Solid powder

Other CAS RN

6098-53-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI 3-50865;  AI-3-50865;  AI3-50865

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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